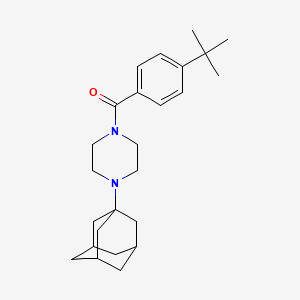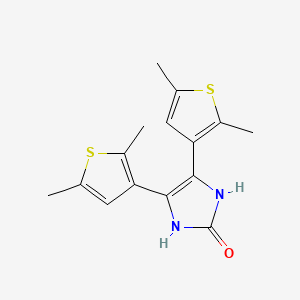![molecular formula C13H7ClN4O3 B11489851 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11489851.png)
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring attached to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile. For example, 2-nitrobenzonitrile can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes to form the 1,2,4-oxadiazole ring.
Substitution on the Pyridine Ring: The chloro group can be introduced via a nucleophilic substitution reaction. For instance, 2-chloropyridine can be used as a starting material, which undergoes substitution with the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl moiety, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-amino-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Oxidation: Formation of nitroso or other oxidized derivatives.
Scientific Research Applications
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: Potential use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but lacks the oxadiazole ring.
3-(2-Nitrophenyl)-1,2,4-oxadiazole: Similar but lacks the pyridine ring.
2-Chloro-3-pyridyl derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the chloro-substituted pyridine ring and the 1,2,4-oxadiazole ring attached to a nitrophenyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C13H7ClN4O3 |
|---|---|
Molecular Weight |
302.67 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-5-(2-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7ClN4O3/c14-11-9(5-3-7-15-11)12-16-13(21-17-12)8-4-1-2-6-10(8)18(19)20/h1-7H |
InChI Key |
HSQDHESSDUUJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=C(N=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11489770.png)
![8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489776.png)

![5-(3,4-dimethoxyphenyl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11489790.png)
![N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide](/img/structure/B11489803.png)

![1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one](/img/structure/B11489818.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone](/img/structure/B11489827.png)
![N-[1-(2-Chlorobenzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11489831.png)
![N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11489835.png)
![1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11489840.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11489852.png)
![4-chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11489855.png)
![7-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11489856.png)
